REACTION_CXSMILES
|
[CH:1]([OH:8])([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[OH2:9]>>[CH2:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH:5]=[CH2:6].[CH2:6]([OH:9])[CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
catalyst
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
450 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After leaving the reactor
|
Type
|
CUSTOM
|
Details
|
condensed in the condenser
|
Type
|
CUSTOM
|
Details
|
the downstream cold trap, collected in the interchangeable receiver
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC=C)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |